4-(4-methyl-5-phenyl-1H-imidazol-2-yl)piperidine hydrochloride
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Overview
Description
These are polycyclic aromatic compounds containing a benzene ring linked to an imidazole ring through a carbon-carbon or carbon-nitrogen bond . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The compound is known for its broad range of chemical and biological properties, making it an important synthon in the development of new drugs .
Preparation Methods
The synthesis of 4-(4-methyl-5-phenyl-1H-imidazol-2-yl)piperidine hydrochloride involves several steps. One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles . The reaction conditions are mild enough for the inclusion of a variety of functional groups, including arylhalides and heterocycles . Industrial production methods often involve the use of cobalt, ruthenium, and nickel-based nanocatalysts for the hydrogenation of pyridine derivatives .
Chemical Reactions Analysis
4-(4-methyl-5-phenyl-1H-imidazol-2-yl)piperidine hydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenating agents for substitution . Major products formed from these reactions include disubstituted imidazoles and piperidinones .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it has been studied for its antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . In medicine, it is being explored for its potential use in the treatment of various diseases, including rheumatoid arthritis, Hodgkin’s disease, and protozoal infections . In industry, it is used in the development of dyes for solar cells and other optical applications .
Mechanism of Action
The mechanism of action of 4-(4-methyl-5-phenyl-1H-imidazol-2-yl)piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The imidazole ring in the compound can interact with various enzymes and receptors, leading to its broad range of biological activities . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
4-(4-methyl-5-phenyl-1H-imidazol-2-yl)piperidine hydrochloride is unique due to its specific structure and the presence of both imidazole and piperidine moieties. Similar compounds include clemizole, etonitazene, enviroxime, astemizole, omeprazole, pantoprazole, thiabendazole, nocodazole, metronidazole, nitroso-imidazole, megazol, azathioprine, dacarbazine, tinidazole, and ornidazole . These compounds also contain imidazole rings and exhibit a range of biological activities, but their specific structures and properties differ from those of this compound .
Properties
Molecular Formula |
C15H20ClN3 |
---|---|
Molecular Weight |
277.79 g/mol |
IUPAC Name |
4-(5-methyl-4-phenyl-1H-imidazol-2-yl)piperidine;hydrochloride |
InChI |
InChI=1S/C15H19N3.ClH/c1-11-14(12-5-3-2-4-6-12)18-15(17-11)13-7-9-16-10-8-13;/h2-6,13,16H,7-10H2,1H3,(H,17,18);1H |
InChI Key |
TYFALBXZYCMKHY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(N1)C2CCNCC2)C3=CC=CC=C3.Cl |
Origin of Product |
United States |
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